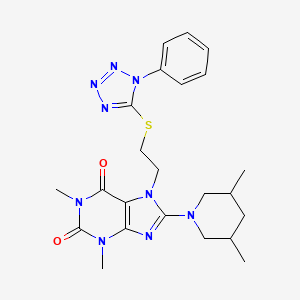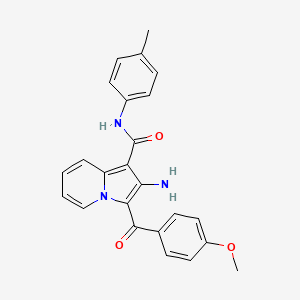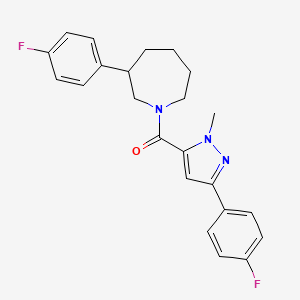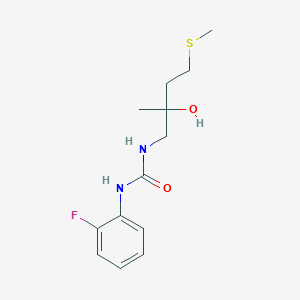![molecular formula C28H30N8O2S2 B2493389 8-(4-Benzhydrylpiperazin-1-il)-3-metil-7-[2-[(5-metil-1,3,4-tiadiazol-2-il)sulfanyl]etil]purina-2,6-diona CAS No. 674816-33-2](/img/new.no-structure.jpg)
8-(4-Benzhydrylpiperazin-1-il)-3-metil-7-[2-[(5-metil-1,3,4-tiadiazol-2-il)sulfanyl]etil]purina-2,6-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C28H30N8O2S2 and its molecular weight is 574.72. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Estructuras cristalinas: Las estructuras cristalinas del compuesto 1 en complejo con hCA II y hCA VII revelan diferencias en las interacciones entre el inhibidor y los sitios activos de estas isoformas. Notablemente, hCA VII muestra interacciones más favorables, lo que sugiere una posible selectividad para esta isoforma .
- Potencial: Inhibir hCA VII puede representar un nuevo mecanismo farmacológico para tratar el dolor neuropático .
- Función propuesta: Estas cisteínas pueden desempeñar un papel en la protección contra los insultos oxidativos .
- Ejemplo: La síntesis de 1-[ω-(benzhydrylpiperazin-1-il)alquil]indoles mostró actividad antialérgica .
Inhibición de la anhidrasa carbónica
Tratamiento del dolor neuropático
Control de los insultos oxidativos
Actividad antialérgica
Perspectivas estructurales para el diseño de fármacos
En resumen, el compuesto 1 es prometedor como un inhibidor de hCA con posibles aplicaciones en el manejo del dolor neuropático, la protección contra el estrés oxidativo y el diseño de fármacos. Se necesitan estudios adicionales para explorar su potencial terapéutico completo . Si necesita más información o tiene preguntas adicionales, no dude en preguntar! 😊
Propiedades
Número CAS |
674816-33-2 |
|---|---|
Fórmula molecular |
C28H30N8O2S2 |
Peso molecular |
574.72 |
Nombre IUPAC |
8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C28H30N8O2S2/c1-19-31-32-28(40-19)39-18-17-36-23-24(33(2)27(38)30-25(23)37)29-26(36)35-15-13-34(14-16-35)22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,13-18H2,1-2H3,(H,30,37,38) |
Clave InChI |
YFZJCJRBBQTLED-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)NC3=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(2Z)-2-[(2-phenoxyacetyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)
![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)

![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)
![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)
![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)



![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2493323.png)



